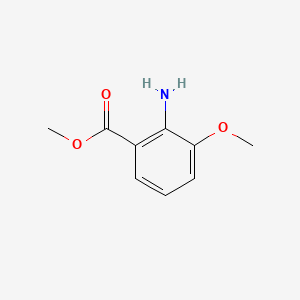

Methyl 2-amino-3-methoxybenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-amino-3-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-12-7-5-3-4-6(8(7)10)9(11)13-2/h3-5H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJEZEMGLLFLMDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20345167 | |

| Record name | Methyl 2-amino-3-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5121-34-6 | |

| Record name | Methyl 2-amino-3-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-Amino-3-methoxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 2-amino-3-methoxybenzoate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-3-methoxybenzoate is an aromatic organic compound that serves as a valuable building block in the synthesis of a variety of more complex molecules. Its bifunctional nature, possessing both an amine and an ester group on a substituted benzene ring, makes it a versatile intermediate in medicinal chemistry and materials science. This technical guide provides an in-depth overview of its physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and a visual representation of its synthetic pathway.

Core Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized below. These values are compiled from various sources and provide a baseline for its handling and application in a laboratory setting.

General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁NO₃ | --INVALID-LINK-- |

| Molecular Weight | 181.19 g/mol | --INVALID-LINK-- |

| Appearance | White to yellow to orange powder or crystals | TCI EUROPE N.V. |

| Melting Point | 48 °C | Biosynth |

| Boiling Point | 117 °C | Biosynth |

| CAS Number | 5121-34-6 | --INVALID-LINK-- |

Spectroscopic and Other Properties

| Property | Value | Reference |

| InChI | InChI=1S/C9H11NO3/c1-12-7-5-3-4-6(8(7)10)9(11)13-2/h3-5H,10H2,1-2H3 | --INVALID-LINK-- |

| InChIKey | YJEZEMGLLFLMDF-UHFFFAOYSA-N | --INVALID-LINK-- |

| SMILES | COC1=CC=CC(=C1N)C(=O)OC | --INVALID-LINK-- |

| XLogP3-AA | 1.9 | --INVALID-LINK-- |

| Hydrogen Bond Donor Count | 1 | --INVALID-LINK-- |

| Hydrogen Bond Acceptor Count | 4 | --INVALID-LINK-- |

| Rotatable Bond Count | 3 | --INVALID-LINK-- |

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis and characterization of this compound. These protocols are based on established chemical transformations and standard analytical techniques.

Synthesis: Fischer Esterification of 2-Amino-3-methoxybenzoic Acid

This protocol details the synthesis of this compound from its corresponding carboxylic acid via Fischer esterification.

Materials:

-

2-Amino-3-methoxybenzoic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-3-methoxybenzoic acid (1.0 equivalent) in an excess of anhydrous methanol (e.g., 20-30 mL per gram of acid).

-

Acid Catalyst Addition: Cool the solution in an ice-water bath. Slowly and carefully add concentrated sulfuric acid (approximately 0.2-0.3 equivalents) to the stirring solution. An exotherm may be observed.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the excess methanol using a rotary evaporator.

-

Neutralization: Carefully dilute the residue with cold deionized water and transfer it to a separatory funnel. Slowly add a saturated solution of sodium bicarbonate to neutralize the remaining acid. Be cautious as carbon dioxide gas will be evolved. Continue adding the bicarbonate solution until the aqueous layer is neutral or slightly basic (pH 7-8).

-

Extraction: Extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic extracts and wash them sequentially with deionized water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra for the structural confirmation of this compound.

Materials:

-

Sample of this compound

-

Deuterated chloroform (CDCl₃) or another suitable deuterated solvent

-

NMR tube

-

Pipette

-

NMR spectrometer

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) directly in a clean, dry NMR tube.

-

Homogenization: Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

-

Instrument Setup: Insert the NMR tube into the spinner and place it in the NMR spectrometer.

-

Data Acquisition: Set up the desired experiments (e.g., ¹H, ¹³C, DEPT-135). Standard acquisition parameters are typically sufficient, but may be optimized as needed.

-

Data Processing: After data acquisition, process the spectra by applying Fourier transformation, phase correction, and baseline correction.

-

Spectral Analysis: Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts (δ) for all signals in both ¹H and ¹³C NMR spectra. Compare the observed spectra with expected values to confirm the structure.

Characterization: Infrared (IR) Spectroscopy

This protocol describes the general procedure for obtaining an IR spectrum of this compound using the Attenuated Total Reflectance (ATR) technique.

Materials:

-

Sample of this compound

-

FTIR spectrometer with an ATR accessory

-

Spatula

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

Procedure:

-

Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR accessory.

-

Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal using a clean spatula.

-

Pressure Application: Apply pressure to the sample using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

-

Sample Spectrum: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.

-

Data Analysis: Identify the characteristic absorption bands (in cm⁻¹) for the functional groups present in the molecule, such as N-H stretches (amine), C=O stretch (ester), C-O stretches, and aromatic C-H and C=C stretches.

-

Cleaning: After the measurement, clean the ATR crystal thoroughly with a suitable solvent and a lint-free wipe.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to this compound.

Caption: Synthesis workflow for this compound.

Caption: Analytical workflow for structural characterization.

A Technical Guide to Methyl 2-amino-3-methoxybenzoate: Structure, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-amino-3-methoxybenzoate, a compound of growing interest in the scientific community, presents a unique molecular architecture with potential applications in medicinal chemistry. This technical guide provides a comprehensive overview of its structure, molecular formula, and physicochemical properties. A detailed experimental protocol for its synthesis via Fischer-Speier esterification of 2-amino-3-methoxybenzoic acid is presented. Furthermore, this document summarizes the current understanding of its biological activity, particularly its promising role as a potential atypical antipsychotic that modulates the dopaminergic system. Spectroscopic data, essential for its characterization, are also provided.

Molecular Structure and Properties

This compound is an organic compound belonging to the class of aminobenzoic acid esters. Its structure consists of a benzene ring substituted with an amino group at position 2, a methoxy group at position 3, and a methyl ester group at position 1.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| Molecular Formula | C₉H₁₁NO₃ |

| Molecular Weight | 181.19 g/mol |

| IUPAC Name | This compound |

| SMILES | COC1=CC=CC(=C1N)C(=O)OC |

| InChI Key | YJEZEMGLLFLMDF-UHFFFAOYSA-N |

| CAS Number | 5121-34-6 |

| Appearance | Solid |

Synthesis of this compound

A reliable method for the synthesis of this compound is the Fischer-Speier esterification of 2-amino-3-methoxybenzoic acid. This acid-catalyzed reaction utilizes an excess of methanol to drive the equilibrium towards the formation of the methyl ester.

Experimental Protocol: Fischer-Speier Esterification[3]

Materials:

-

2-amino-3-methoxybenzoic acid

-

Methanol (MeOH), anhydrous

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Diethyl ether (Et₂O)

-

Saturated aqueous Sodium Carbonate (Na₂CO₃) solution

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 2-amino-3-methoxybenzoic acid in anhydrous methanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring. The amino group will be protonated, which may require a stoichiometric amount of acid for optimal results.

-

Attach a reflux condenser and heat the reaction mixture to reflux. The reaction progress should be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

The residue is then carefully neutralized with a saturated aqueous solution of sodium carbonate. This step should be performed in a well-ventilated fume hood as it will produce carbon dioxide gas.

-

The aqueous layer is extracted multiple times with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or column chromatography if necessary.

Spectroscopic Data

The following tables summarize the key spectroscopic data for the characterization of this compound.

Table 2: Mass Spectrometry Data

| m/z | Interpretation |

| 181 | [M]+ (Molecular Ion) |

| 150 | [M - OCH₃]+ |

| 122 | [M - COOCH₃]+ |

Table 3: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.4 | dd | 1H | Ar-H |

| ~6.9 | t | 1H | Ar-H |

| ~6.6 | dd | 1H | Ar-H |

| ~4.9 | br s | 2H | -NH₂ |

| 3.88 | s | 3H | -COOCH₃ |

| 3.86 | s | 3H | Ar-OCH₃ |

Table 4: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~168 | C=O (ester) |

| ~152 | Ar-C-OCH₃ |

| ~140 | Ar-C-NH₂ |

| ~122 | Ar-CH |

| ~118 | Ar-CH |

| ~115 | Ar-C-COOCH₃ |

| ~112 | Ar-CH |

| 55.5 | Ar-OCH₃ |

| 51.5 | -COOCH₃ |

Table 5: Predicted IR Spectral Data (cm⁻¹)

| Wavenumber (cm⁻¹) | Functional Group |

| 3450-3300 | N-H stretch (amine) |

| 3050-3000 | C-H stretch (aromatic) |

| 2950-2850 | C-H stretch (aliphatic) |

| 1720-1700 | C=O stretch (ester) |

| 1620-1580 | C=C stretch (aromatic) |

| 1250-1200 | C-O stretch (ester) |

| 1100-1000 | C-O stretch (ether) |

Biological Activity and Signaling Pathway

Recent studies have highlighted this compound as a promising natural atypical antipsychotic. Its mechanism of action is believed to involve the modulation of the dopaminergic system, a key pathway implicated in the pathophysiology of schizophrenia. Atypical antipsychotics typically exhibit antagonism at dopamine D2 receptors and may also interact with other receptors, such as serotonin receptors.

The proposed mechanism suggests that this compound may act as an antagonist at post-synaptic dopamine D2 receptors in the mesolimbic pathway. By blocking these receptors, it can attenuate the excessive dopaminergic signaling associated with the positive symptoms of schizophrenia.

Conclusion

This compound is a compound with a well-defined structure and accessible synthetic route. Its potential as an atypical antipsychotic warrants further investigation. The data and protocols presented in this guide serve as a valuable resource for researchers in the fields of synthetic chemistry, pharmacology, and drug development who are interested in exploring the therapeutic potential of this and related molecules. Further studies are needed to fully elucidate its pharmacological profile and mechanism of action.

References

A Technical Guide to the Physicochemical Properties of Methyl 2-amino-3-methoxybenzoate

This document serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, detailing the core physicochemical properties of Methyl 2-amino-3-methoxybenzoate. It provides quantitative data, standardized experimental methodologies, and logical workflows for its characterization.

Quantitative Physicochemical Data

The fundamental physicochemical properties of this compound are summarized below. These values are essential for a variety of research and development applications, including reaction stoichiometry, formulation development, and analytical method development.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₃ | PubChem[1] |

| Molecular Weight | 181.19 g/mol | PubChem, Sigma-Aldrich[1] |

| Physical Form | Solid | Sigma-Aldrich |

| Density | Not experimentally determined. A predicted value for the related compound Methyl 2-amino-3-methylbenzoate is 1.132 ± 0.06 g/cm³.[2] | ChemicalBook (Predicted)[2] |

| CAS Number | 5121-34-6 | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

Experimental Protocols for Property Determination

Accurate determination of molecular weight and density is critical for compound characterization. The following are standard methodologies employed in chemical research.

2.1. Molecular Weight Determination via Mass Spectrometry

Mass spectrometry is a primary technique for determining the molecular weight of a compound with high accuracy.

-

Principle: The technique involves ionizing the chemical compound to generate charged molecules or molecule fragments and then measuring their mass-to-charge ratios.

-

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Ionization: The sample is introduced into the mass spectrometer. Depending on the instrument, common ionization techniques include Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Mass Analysis: The generated ions are accelerated and separated by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The detector records the relative abundance of ions at each mass-to-charge ratio. The molecular ion peak [M]+ or a protonated species [M+H]+ will correspond to the molecular weight of the compound.

-

2.2. Density Determination via Gas Pycnometry

Gas pycnometry is a standard method for determining the density of a solid material.

-

Principle: The method determines the volume of a solid object of known mass by measuring the pressure change of a known quantity of gas (typically helium) in a calibrated chamber.

-

Methodology:

-

Sample Preparation: A precisely weighed sample of solid this compound is placed into the sample chamber.

-

Analysis: The instrument is sealed, and a reference chamber is filled with helium to a specific pressure. A valve is then opened, allowing the gas to expand into the sample chamber.

-

Volume Calculation: Based on the pressure drop observed after expansion, the instrument calculates the volume occupied by the sample, excluding any pore space.

-

Density Calculation: The density is calculated by dividing the sample's mass by its measured volume.

-

Visualization of Workflows and Properties

Diagrams are provided to illustrate the logical workflow for compound characterization and the relationship between the key molecular properties of this compound.

References

Spectroscopic Profile of Methyl 2-amino-3-methoxybenzoate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 2-amino-3-methoxybenzoate (C₉H₁₁NO₃, CAS No: 5121-34-6), a key intermediate in pharmaceutical and chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.47 | dd | 8.3, 1.3 | 1H | Ar-H |

| 6.85 | dd | 7.8, 1.3 | 1H | Ar-H |

| 6.58 | dd | 8.2, 1.3 | 1H | Ar-H |

| 3.88 (estimated) | s | - | 3H | -OCH₃ (ester) |

| 3.85 (estimated) | s | - | 3H | -OCH₃ (aromatic) |

| 4.9 (broad s, estimated) | br s | - | 2H | -NH₂ |

Note: Data for the methyl and amine protons were estimated based on typical chemical shifts for similar functional groups, as the available source only provided data for the aromatic protons.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 168.0 (estimated) | C=O (ester) |

| 152.0 (estimated) | C-3 (C-OCH₃) |

| 141.0 (estimated) | C-2 (C-NH₂) |

| 124.0 (estimated) | C-6 |

| 118.0 (estimated) | C-4 |

| 115.0 (estimated) | C-5 |

| 110.0 (estimated) | C-1 |

| 55.0 (estimated) | -OCH₃ (aromatic) |

| 52.0 (estimated) | -OCH₃ (ester) |

Note: As of the last update, specific ¹³C NMR data for this compound was not available. The presented data is an estimation based on established increments for substituted benzene derivatives and data from structurally similar compounds.

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 (estimated) | Strong, Broad | N-H stretch (asymmetric and symmetric) |

| 3050 - 3000 (estimated) | Medium | C-H stretch (aromatic) |

| 2950 - 2850 (estimated) | Medium | C-H stretch (methyl) |

| 1710 - 1690 (estimated) | Strong | C=O stretch (ester) |

| 1620 - 1580 (estimated) | Medium to Strong | N-H bend and C=C stretch (aromatic) |

| 1250 - 1200 (estimated) | Strong | C-O stretch (ester and ether) |

Note: As of the last update, a specific IR spectrum for this compound was not available. The presented data is an estimation based on characteristic absorption frequencies for the functional groups present in the molecule.

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 181 | High | [M]⁺ (Molecular Ion) |

| 166 | Medium | [M - CH₃]⁺ |

| 150 | Medium | [M - OCH₃]⁺ |

| 134 | High | [M - COOCH₃]⁺ |

| 122 | Medium | [M - COOCH₃ - CH₃]⁺ |

Note: The fragmentation pattern is consistent with the structure of this compound.

Experimental Protocols

The following sections detail the methodologies for the acquisition of the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A Bruker DMX 500 MHz NMR spectrometer was used to record the ¹H NMR spectrum.[1] The sample was dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data can be acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system, such as a Leco Pegasus IV time-of-flight mass spectrometer. The sample, dissolved in a suitable solvent like methanol, is injected into the GC, which separates it from any impurities. The separated compound then enters the mass spectrometer where it is ionized, typically by electron ionization (EI), and the resulting fragments are detected.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: A flowchart illustrating the typical workflow for the spectroscopic characterization of a chemical compound.

References

The Biological Frontier of Methyl 2-amino-3-methoxybenzoate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The scaffold of Methyl 2-amino-3-methoxybenzoate, a substituted anthranilate, presents a compelling starting point for the exploration of novel therapeutic agents. Its inherent structural features, including an aromatic ring, an amino group, a methoxy group, and a methyl ester, offer multiple points for chemical modification, paving the way for the synthesis of a diverse library of derivatives. This technical guide delves into the reported biological activities of derivatives based on this and closely related benzamide cores, with a focus on their anticancer and antimicrobial potential. While specific research on a comprehensive series of this compound derivatives is limited, this guide synthesizes available data from analogous compounds to provide a foundational understanding for future research and development.

Quantitative Biological Activity Data

The following tables summarize the in vitro biological activity of various benzamide and related heterocyclic derivatives, offering a comparative overview of their potential efficacy. It is important to note that these compounds are not direct derivatives of this compound but share structural similarities that are relevant for preliminary structure-activity relationship (SAR) considerations.

Table 1: Anticancer Activity of Representative Benzamide and Benzothiazole Derivatives

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| B3 | Chalcone | Hela | 3.204 | [1] |

| MCF-7 | 3.849 | [1] | ||

| 27a | 3-Methylquinoxaline | HepG2 | 4.5 | [2] |

| MCF-7 | 7.7 | [2] | ||

| OMS5 | 2-Aminobenzothiazole | A549 (Lung) | - | [3] |

| MCF-7 (Breast) | - | [3] | ||

| OMS14 | 2-Aminobenzothiazole | A549 (Lung) | - | [3] |

| MCF-7 (Breast) | - | [3] |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Antimicrobial Activity of Representative Benzamide and Quinoxaline Derivatives

| Compound ID | Derivative Class | Microbial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

| 9a | N-Substituted-β-amino Acid | Staphylococcus aureus | - | [4] |

| Mycobacterium luteum | - | [4] | ||

| 9b | N-Substituted-β-amino Acid | Staphylococcus aureus | - | [4] |

| Mycobacterium luteum | - | [4] | ||

| 9c | N-Substituted-β-amino Acid | Staphylococcus aureus | - | [4] |

| Mycobacterium luteum | - | [4] | ||

| 10b | N-Substituted-β-amino Acid | Mycobacterium luteum | - | [4] |

| 10c | N-Substituted-β-amino Acid | Staphylococcus aureus | - | [4] |

| Mycobacterium luteum | - | [4] | ||

| 12f | N-Substituted-β-amino Acid | Staphylococcus aureus | - | [4] |

| Mycobacterium luteum | - | [4] | ||

| 12g | N-Substituted-β-amino Acid | Mycobacterium luteum | - | [4] |

| 13 | N-Substituted-β-amino Acid | Mycobacterium luteum | - | [4] |

MIC: The minimum inhibitory concentration, the lowest concentration of a chemical which prevents visible growth of a bacterium.

Experimental Protocols

A fundamental aspect of drug discovery is the robust and reproducible assessment of biological activity. The following section details a generalized protocol for the MTT assay, a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of chemical compounds.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity Screening

This protocol is a standard method for determining the viability of cells in response to treatment with test compounds.

Principle: The MTT assay is based on the principle that mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that is largely impermeable to cell membranes. This insoluble formazan is then solubilized, and its concentration is determined by spectrophotometric analysis. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.

Materials:

-

96-well flat-bottom microplates

-

Test compounds (dissolved in a suitable solvent, e.g., DMSO)

-

Cancer cell lines (e.g., MCF-7, A549, HepG2)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

-

MTT solution (5 mg/mL in phosphate-buffered saline (PBS), filter-sterilized)

-

Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells per well in 100 µL of complete medium.[5]

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in the complete medium.

-

After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a negative control (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

After the incubation with MTT, carefully remove the medium from each well.

-

Add 100 µL of the solubilization solution (e.g., SDS-HCl solution) to each well to dissolve the formazan crystals.[5]

-

Incubate the plate at 37°C for another 4 hours to ensure complete solubilization.[5] Mix each sample by pipetting up and down.[5]

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[5]

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

-

Determine the IC50 value from the dose-response curve.

-

Signaling Pathways and Mechanisms of Action

Benzamide derivatives have been shown to exert their anticancer effects by modulating various signaling pathways critical for tumor growth and survival. While the specific mechanisms for this compound derivatives are yet to be fully elucidated, insights can be drawn from related compounds that target key oncogenic pathways such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) signaling cascades.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[6][7] Dysregulation of the EGFR signaling pathway is a common feature in many types of cancer.[8]

Caption: Inhibition of the EGFR signaling pathway by a benzamide derivative.

VEGFR Signaling Pathway

Vascular Endothelial Growth Factor Receptor (VEGFR) is another crucial receptor tyrosine kinase that is central to the process of angiogenesis, the formation of new blood vessels. Tumors require a dedicated blood supply to grow and metastasize, making VEGFR a key target in cancer therapy.[8]

Caption: Inhibition of the VEGFR signaling pathway by a benzamide derivative.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutic agents. The data from analogous benzamide derivatives suggest that this chemical class is a fertile ground for the discovery of compounds with potent anticancer and antimicrobial activities. Future research should focus on the systematic synthesis and biological evaluation of a focused library of this compound derivatives. Such studies will be instrumental in elucidating detailed structure-activity relationships, identifying lead compounds with optimal potency and selectivity, and uncovering the specific molecular mechanisms and signaling pathways through which these compounds exert their biological effects. This targeted approach will be crucial for translating the potential of this chemical scaffold into tangible clinical applications.

References

- 1. Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, docking, ADMET studies, and anticancer evaluation of new 3-methylquinoxaline derivatives as VEGFR-2 inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Molecular Targeting of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

Methyl 2-amino-3-methoxybenzoate: A Versatile Scaffold for the Synthesis of Novel Bioactive Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methyl 2-amino-3-methoxybenzoate, a substituted anthranilate, has emerged as a valuable and versatile building block in the synthesis of a diverse array of novel compounds with significant biological activities. Its unique substitution pattern, featuring an amino group, a methyl ester, and a methoxy group on the aromatic ring, provides multiple reactive sites for chemical modification, enabling the construction of complex heterocyclic systems. This guide explores the utility of this compound as a precursor for both naturally occurring bioactive molecules and synthetic compounds with therapeutic potential, with a focus on its application in the development of antipsychotics and kinase inhibitors.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a building block is crucial for its effective utilization in synthesis. The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁NO₃ | [1][2] |

| Molecular Weight | 181.19 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| CAS Number | 5121-34-6 | [1] |

| Appearance | Solid | [3] |

| SMILES | COC1=CC=CC(=C1N)C(=O)OC | [1] |

| InChI | 1S/C9H11NO3/c1-12-7-5-3-4-6(8(7)10)9(11)13-2/h3-5H,10H2,1-2H3 | [3] |

| InChIKey | YJEZEMGLLFLMDF-UHFFFAOYSA-N | [1] |

Application in the Synthesis of a Natural Protoalkaloid with Antipsychotic Activity

A significant example of the utility of this compound is its role as the core structure of the natural protoalkaloid, Methyl-2-Amino-3-Methoxybenzoate (MAM). Isolated from the seeds of Nigella damascena, MAM has demonstrated promising atypical antipsychotic and pro-cognitive properties in preclinical studies.[4]

Biological Activity of Methyl-2-Amino-3-Methoxybenzoate (MAM)

MAM has been shown to alleviate positive and cognitive symptoms in animal models of schizophrenia.[4] Its antipsychotic activity is predicted to stem from its ability to modulate dopaminergic and serotonergic signaling pathways. Specifically, MAM has been found to antagonize the effects of dopamine D1/D2 receptor agonists and 5-HT2A/2C receptor agonists.[4] This is evidenced by its ability to reduce stereotypy and climbing behaviors induced by dopaminergic agents and to rescue prepulse inhibition deficits.[4] Furthermore, MAM has been observed to antagonize the apomorphine-induced expression of the immediate early genes c-Fos and NPAS4 in the nucleus accumbens and dorsolateral striatum, key brain regions implicated in psychosis.[4]

Signaling Pathways Modulated by MAM

The antipsychotic effects of MAM are attributed to its interaction with the dopamine D2 and serotonin 5-HT2A receptor signaling pathways. The diagrams below illustrate the general mechanisms through which these receptors are thought to influence neuronal activity and gene expression, leading to the observed antipsychotic effects.

Application in the Synthesis of Quinazolinone-Based Kinase Inhibitors

This compound is an excellent starting material for the synthesis of 8-methoxy-substituted quinazolinones. The quinazolinone scaffold is a "privileged structure" in medicinal chemistry, forming the core of many anticancer drugs that target protein kinases. The 8-methoxy substitution can influence the pharmacological properties of the resulting compounds.

A notable example is the synthesis of 8-methoxy-2-(trimethoxyphenyl)-3-substituted-quinazolin-4(3H)-ones, which have been shown to be potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[5]

Synthesis of 8-Methoxy-2-(trimethoxyphenyl)-3-substituted-quinazolin-4(3H)-ones

The synthesis of these quinazolinone derivatives can be achieved through a multi-step process, often initiated by a reaction analogous to the Niementowski quinazolinone synthesis.[6] A general workflow for such a synthesis is depicted below.

Experimental Protocol: Synthesis of 8-methoxy-2-(3,4,5-trimethoxyphenyl)-3-(4-methoxyphenyl)quinazolin-4(3H)-one (Representative Example)

This protocol is adapted from the synthesis of similar 8-methoxy-quinazolinone derivatives.[5]

Step 1: Synthesis of 2-amino-3-methoxy-N-(4-methoxyphenyl)benzamide A mixture of this compound (10 mmol) and 4-methoxyaniline (12 mmol) is heated at 150-160 °C for 4-6 hours. The reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature and the solid product is triturated with hexane, filtered, and dried to yield the intermediate amide.

Step 2: Synthesis of 8-methoxy-2-(3,4,5-trimethoxyphenyl)-3-(4-methoxyphenyl)quinazolin-4(3H)-one A mixture of 2-amino-3-methoxy-N-(4-methoxyphenyl)benzamide (5 mmol), 3,4,5-trimethoxybenzoyl chloride (6 mmol), and pyridine (10 mL) is refluxed for 8-10 hours. The reaction mixture is then cooled and poured into ice-cold water. The precipitated solid is filtered, washed with water, and recrystallized from ethanol to afford the final product.

Quantitative Data: Biological Activity of a Representative 8-Methoxy-quinazolinone Derivative

The following table summarizes the in vitro anticancer and kinase inhibitory activities of a representative 8-methoxy-2-(trimethoxyphenyl)-3-substituted-quinazolin-4(3H)-one (Compound 6 from the cited study).[5]

| Assay | IC₅₀ (nM) |

| VEGFR-2 Inhibition | 98.1 |

| EGFR Inhibition | 106 |

| Anticancer Activity (Hela cells) | 2.8 µM |

| Anticancer Activity (A549 cells) | > 50 µM |

| Anticancer Activity (MDA cells) | 2.13 µM |

Docetaxel was used as a reference drug in the anticancer assays.[5]

Signaling Pathways Targeted by 8-Methoxy-quinazolinone Derivatives

The anticancer activity of these quinazolinone derivatives is attributed to their inhibition of key receptor tyrosine kinases, namely EGFR and VEGFR-2. The signaling pathways initiated by these receptors are critical for cancer cell proliferation, survival, and angiogenesis.

Conclusion

This compound is a highly valuable building block for the synthesis of novel compounds with significant therapeutic potential. Its utility is demonstrated by its presence as the core of the natural antipsychotic MAM and its application in the construction of potent synthetic kinase inhibitors based on the quinazolinone scaffold. The strategic incorporation of the 8-methoxy group, derived from this starting material, offers a handle for modulating the physicochemical and pharmacological properties of the final compounds. This guide provides a foundational understanding for researchers and drug development professionals to further explore and exploit the synthetic potential of this compound in the discovery of new medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C9H11NO3 | CID 602320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 4. The Natural Protoalkaloid Methyl-2-Amino-3-Methoxybenzoate (MAM) Alleviates Positive as well as Cognitive Symptoms in Rat and Mouse Schizophrenia Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2, EGFR Tyrosine Kinase Inhibitors Assay; Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]

Literature review on the synthesis of Methyl 2-amino-3-methoxybenzoate

An In-depth Technical Guide to the Synthesis of Methyl 2-amino-3-methoxybenzoate

For researchers, scientists, and drug development professionals, this compound is a valuable building block in the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive literature review of its synthesis, focusing on two primary methodologies: the esterification of 2-amino-3-methoxybenzoic acid and the reduction of a nitro precursor. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to facilitate its practical application in a laboratory setting.

Core Synthesis Routes

Two principal synthetic strategies have been identified in the literature for the preparation of this compound.

Route 1: Fischer Esterification of 2-Amino-3-methoxybenzoic Acid

This direct and classical approach involves the acid-catalyzed esterification of 2-amino-3-methoxybenzoic acid with methanol. The reaction is typically carried out in the presence of a strong acid catalyst, such as sulfuric acid, and driven to completion by using an excess of methanol, which also serves as the solvent.

Route 2: Reduction of a Nitro Precursor

This multi-step route begins with a suitable nitro-substituted precursor, which is then reduced to the corresponding amine. A common precursor for this synthesis is Methyl 3-methoxy-2-nitrobenzoate. The synthesis of this precursor and its subsequent reduction are key aspects of this pathway.

Quantitative Data Summary

The following tables summarize the quantitative data for the key reactions in the synthesis of this compound.

Table 1: Fischer Esterification of 2-Amino-3-methoxybenzoic Acid

| Parameter | Value | Reference |

| Starting Material | 2-Amino-3-methoxybenzoic acid | General Procedure[1][2][3] |

| Reagents | Methanol, Concentrated Sulfuric Acid | General Procedure[1][2][3] |

| Reaction Temperature | Reflux (~65 °C) | [1] |

| Reaction Time | 2-4 hours | [3] |

| Typical Yield | 90-95% | [1] |

Table 2: Synthesis of Methyl 3-methoxy-2-nitrobenzoate (Precursor for Route 2)

| Parameter | Value | Reference |

| Starting Material | Methyl 2-hydroxy-3-nitrobenzoate | [4] |

| Reagents | Potassium carbonate, Methyl iodide, DMF | [4] |

| Reaction Temperature | 60 °C | [4] |

| Reaction Time | 1 hour | [4] |

| Yield | 98% | [4] |

Table 3: Reduction of Methyl 3-methoxy-2-nitrobenzoate

| Parameter | Method A: Fe/AcOH | Method B: Catalytic Hydrogenation | Reference |

| Starting Material | Methyl 3-methoxy-2-nitrobenzoate | Methyl 3-methoxy-2-nitrobenzoate | General Procedure[5][6] |

| Reagents/Catalyst | Powdered Iron, Acetic Acid | Palladium on Carbon (Pd/C), Hydrogen gas | [5][6] |

| Solvent | Methanol | Methanol or Ethanol | [5][6] |

| Reaction Temperature | 50-60 °C | Room Temperature | [5] |

| Reaction Time | 30 minutes | Not specified | [5] |

| Typical Yield | ~77% (for a similar compound) | Quantitative | [5][6] |

Experimental Protocols

Route 1: Fischer Esterification of 2-Amino-3-methoxybenzoic Acid

Materials:

-

2-Amino-3-methoxybenzoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 2-amino-3-methoxybenzoic acid in an excess of methanol (e.g., 25 mL per 610 mg of acid).[1]

-

Slowly and cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 mL) to the stirring solution.[1]

-

Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65 °C) with stirring.[1]

-

Maintain the reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[3]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.

-

Wash the organic phase sequentially with a saturated solution of NaHCO₃ (2 x 30 mL) and brine.[1]

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound.[1]

Route 2: Synthesis via Reduction of a Nitro Precursor

This route involves two main stages: the synthesis of the nitro precursor followed by its reduction.

Stage 1: Synthesis of Methyl 3-methoxy-2-nitrobenzoate

This synthesis starts from 3-hydroxy-2-nitrobenzoic acid, which is first esterified and then methylated.

-

Step 1a: Synthesis of 3-Hydroxy-2-nitrobenzoic acid A detailed protocol for the synthesis of 3-hydroxy-2-nitrobenzoic acid from 3-chloro-2-nitrobenzoic acid is available, involving reaction with aqueous potassium hydroxide at 110°C for 12 hours, followed by acidification to yield the product in 99% yield.[7]

-

Step 1b: Esterification of 3-Hydroxy-2-nitrobenzoic acid to Methyl 2-hydroxy-3-nitrobenzoate This can be achieved via Fischer esterification as described in Route 1.

-

Step 1c: Methylation of Methyl 2-hydroxy-3-nitrobenzoate [4] Materials:

-

Methyl 2-hydroxy-3-nitrobenzoate (10 g, 50.7 mmol)

-

Potassium carbonate (14.02 g, 101 mmol)

-

Methyl iodide (6.34 mL, 101 mmol)

-

N,N-dimethylformamide (DMF) (100 mL)

Procedure:

-

To a solution of Methyl 2-hydroxy-3-nitrobenzoate in DMF at room temperature, add potassium carbonate followed by methyl iodide.

-

Heat the resulting mixture to 60 °C for 1 hour.

-

Cool the reaction to room temperature and pour it into crushed ice, then dilute with water to a total volume of 400 mL to crystallize the product.

-

Collect the solid by vacuum filtration and rinse with additional water.

-

Dry the solid under vacuum to afford Methyl 3-methoxy-2-nitrobenzoate (yield: 10.5 g, 98%).

-

Stage 2: Reduction of Methyl 3-methoxy-2-nitrobenzoate

Two common methods for the reduction of the nitro group are presented.

-

Method A: Reduction with Iron in Acetic Acid [5] Materials:

-

Methyl 3-methoxy-2-nitrobenzoate

-

Powdered iron

-

Acetic acid

-

Methanol

-

Ethyl acetate

Procedure:

-

Add powdered iron to acetic acid and stir the suspension for 15 minutes at 50 °C under a nitrogen atmosphere.

-

Add a solution of Methyl 3-methoxy-2-nitrobenzoate in methanol dropwise.

-

Stir the mixture for 30 minutes at 50-60 °C.

-

Filter the catalyst and wash with methanol.

-

Evaporate the volatiles from the combined filtrate and washes.

-

Pour the residue into water and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the product.

-

-

Method B: Catalytic Hydrogenation [6] Materials:

-

Methyl 3-methoxy-2-nitrobenzoate

-

5% Palladium on Carbon (Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas source

Procedure:

-

Dissolve Methyl 3-methoxy-2-nitrobenzoate in methanol or ethanol in a suitable hydrogenation vessel.

-

Add a catalytic amount of 5% Pd/C (e.g., 2 mol%).

-

Subject the mixture to a hydrogen atmosphere (atmospheric pressure or higher) with stirring.

-

Monitor the reaction until the starting material is consumed.

-

Filter the catalyst through a pad of celite and wash with the solvent.

-

Concentrate the filtrate under reduced pressure to yield this compound. This method often provides a quantitative yield.[6]

-

Synthesis Workflow Diagrams

The following diagrams illustrate the logical flow of the described synthetic routes.

Caption: Workflow for the Fischer Esterification of 2-Amino-3-methoxybenzoic Acid.

Caption: Workflow for the synthesis via reduction of a nitro precursor.

References

- 1. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. METHYL-2-METHOXY-3-NITROBENZOATE synthesis - chemicalbook [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. Sciencemadness Discussion Board - Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. 3-Hydroxy-2-nitrobenzoic acid | 602-00-6 [chemicalbook.com]

Methyl 2-amino-3-methoxybenzoate: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides critical safety information and handling precautions for Methyl 2-amino-3-methoxybenzoate (CAS No. 5121-34-6). The following sections detail the physicochemical properties, toxicological profile, safe handling procedures, and emergency protocols for this compound, designed to inform and protect researchers, scientists, and professionals in drug development.

Physicochemical and Toxicological Data

This compound is a solid organic compound.[1] A summary of its key quantitative data is presented in Table 1 for easy reference and comparison.

Table 1: Physicochemical and Toxicological Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C₉H₁₁NO₃ | [1] |

| Molecular Weight | 181.19 g/mol | [1] |

| CAS Number | 5121-34-6 | [2][3] |

| Physical State | Solid, White to Yellow to Orange powder to crystal | [4] |

| Melting Point | 46 - 50 °C (48 °C) | [2][3] |

| Boiling Point | 117 °C / 2 mmHg; 286.1 °C at 760 mmHg | [1][2][3][5] |

| Flash Point | No data available | [6][7][8] |

| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | [8][9] |

| LD50 (Oral) | No data available | [6] |

| Skin Irritation | Causes skin irritation | [9] |

| Eye Irritation | Causes serious eye irritation | [9] |

Note on Boiling Point Discrepancy: Different sources report varying boiling points, likely due to measurements at different atmospheric pressures. The lower value of 117 °C is specified at a reduced pressure of 2 mmHg, while the higher value of 286.1 °C is at standard atmospheric pressure (760 mmHg).

Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are acute oral toxicity and irritation to the skin and eyes.[8][9]

-

Pictogram:

-

-

Signal Word: Warning[8]

-

Hazard Statements:

-

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.[8]

-

P280: Wear protective gloves/ eye protection/ face protection.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[8]

-

P302 + P352: IF ON SKIN: Wash with plenty of water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P332 + P313: If skin irritation occurs: Get medical advice/attention.

-

P337 + P313: If eye irritation persists: Get medical advice/attention.

-

P501: Dispose of contents/container to an approved waste disposal plant.[8]

-

Experimental Protocols for Hazard Assessment

The hazard classifications for this compound are determined through standardized experimental protocols. The following sections provide an overview of the methodologies for assessing acute oral toxicity, skin irritation, and eye irritation.

Acute Oral Toxicity Testing

The assessment of acute oral toxicity is guided by OECD Test Guideline 420 (Fixed Dose Procedure), 423 (Acute Toxic Class Method), and 425 (Up-and-Down Procedure).[10][11] The primary goal of these tests is to determine the dose of a substance that causes mortality in 50% of the test animals (LD50) and to observe other signs of toxicity.[12]

Methodology (based on OECD TG 423):

-

Animal Selection: Healthy, young adult rats of a single sex (typically females, as they are often more sensitive) are used.[12]

-

Housing and Fasting: Animals are housed in suitable conditions and fasted overnight for rats or for 4 hours for mice before dosing, with water available ad libitum.[12]

-

Dose Administration: The test substance is administered as a single oral dose via gavage. The initial dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg body weight) based on available information.[11]

-

Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[12]

-

Stepwise Dosing: The test proceeds in a stepwise manner with a group of animals at a specific dose level. If no mortality occurs, the next higher dose level is used in another group of animals. If mortality is observed, the next lower dose is used.

-

Endpoint: The test allows for the classification of the substance into one of the GHS categories for acute oral toxicity based on the observed mortality at different dose levels.

Skin Irritation Testing

In vitro methods using reconstructed human epidermis (RhE) models are the preferred method for determining skin irritation potential, as outlined in OECD Test Guideline 439.[13] These methods avoid the use of live animals and provide a mechanistic basis for assessing skin irritation.

Methodology (based on OECD TG 439 with RhE models):

-

Tissue Model: A three-dimensional reconstructed human epidermis model, such as EpiDerm™, is used.[13]

-

Chemical Application: The test chemical is applied topically to the surface of the RhE tissue. For solid materials, the tissue surface is moistened with a sterile solution like DPBS before application.[14]

-

Exposure and Incubation: The tissues are exposed to the chemical for a defined period (e.g., 60 minutes) at 37°C.[14][15] Following exposure, the chemical is thoroughly washed from the tissue surface.

-

Post-Incubation: The tissues are transferred to fresh medium and incubated for a post-exposure period (e.g., 42 hours).[14][16]

-

Viability Assessment: Cell viability is determined using a colorimetric assay, most commonly the MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The amount of formazan produced is proportional to the number of viable cells.[16]

-

Classification: A chemical is classified as a skin irritant (GHS Category 2) if the mean tissue viability is reduced to 50% or less of the negative control.[13]

Eye Irritation Testing

Similar to skin irritation testing, in vitro and ex vivo methods are prioritized for assessing eye irritation to reduce animal testing. OECD Test Guideline 405 outlines a sequential testing strategy that begins with an evaluation of existing data and in vitro tests.[17]

Methodology (based on in vitro Reconstructed human Cornea-like Epithelium (RhCE) models):

-

Tissue Model: A reconstructed human cornea-like epithelial (RhCE) tissue model is used.[18]

-

Chemical Application: The test chemical is applied topically to the surface of the RhCE tissue in duplicate.[18]

-

Exposure and Rinsing: The tissues are exposed to the chemical for a specific duration, after which the chemical is rinsed off.[18]

-

Post-Incubation and Viability Measurement: The tissues are incubated in fresh medium, and cell viability is measured using the MTT assay.[18]

-

Classification: The potential for eye irritation is determined by comparing the relative viability of the tissues treated with the test chemical to that of the negative control.[18] A significant reduction in viability indicates a potential for eye irritation.

Safe Handling and Storage

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory.

Engineering Controls

-

Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

-

Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are required.

-

Skin Protection: A lab coat and appropriate chemical-resistant gloves (e.g., butyl rubber, neoprene, or Viton, as nitrile gloves may have poor compatibility with anilines) should be worn.[19]

-

Respiratory Protection: If working outside of a fume hood or if dust is generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Handling Procedures

-

Avoid inhalation of dust and vapors.

-

Prevent contact with skin and eyes.

-

Do not eat, drink, or smoke in areas where this chemical is handled.

-

Wash hands thoroughly after handling.

-

Keep containers tightly closed when not in use.[19]

Storage

-

Store in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[19]

-

Store containers upright in a designated and labeled chemical storage cabinet, preferably below eye level.[19]

Emergency Procedures

First Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

-

In Case of Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.

-

In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Accidental Release Measures

-

Small Spills: For small spills that can be cleaned up in a short amount of time by trained personnel, absorb the spill with an inert dry material and place it in a suitable, sealed container for disposal as hazardous waste.[19]

-

Large Spills: In the event of a large spill, immediately evacuate the area and secure it. Notify others in the vicinity. If there is a risk of fire or the spill is uncontained, call emergency services.[19]

Waste Disposal

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways.

Logical Workflow for Safe Chemical Handling

The following diagram illustrates a logical workflow for the safe handling of chemical compounds like this compound in a laboratory setting.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound >98.0%(GC)(T) 5g - Prodotti da laboratorio a prezzi bassi su Laboratorio Discounter. Microscopi, prodotti chimici, consegna veloce in Italia. Ordina subito! [laboratoriumdiscounter.nl]

- 3. 2-Amino-3-methoxybenzoic acid methyl ester | 5121-34-6 | FA67661 [biosynth.com]

- 4. CAS 5121-34-6: Benzoic acid, 2-amino-3-methoxy-, methyl es… [cymitquimica.com]

- 5. This compound >98.0%(GC)(T) 5g - Order affordable lab supplies at Laboratory Discounter. From microscopes to chemicals, fast delivery in the UK. Browse our range today! [laboratoriumdiscounter.nl]

- 6. chemicalbook.com [chemicalbook.com]

- 7. keyorganics.net [keyorganics.net]

- 8. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 9. This compound | C9H11NO3 | CID 602320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Acute Toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 11. oecd.org [oecd.org]

- 12. fda.gov [fda.gov]

- 13. iivs.org [iivs.org]

- 14. An In Vitro Skin Irritation Test (SIT) using the EpiDerm Reconstructed Human Epidermal (RHE) Model - PMC [pmc.ncbi.nlm.nih.gov]

- 15. IN VITRO SKIN IRRITATION TESTING: IMPROVING THE SENSITIVITY OF THE EPIDERM SKIN IRRITATION TEST PROTOCOL. • Mattek - Part of Sartorius [mattek.com]

- 16. sterlab-store.com [sterlab-store.com]

- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 18. m.youtube.com [m.youtube.com]

- 19. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 2-amino-3-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of Methyl 2-amino-3-methoxybenzoate from 2-amino-3-methoxybenzoic acid via Fischer esterification. This method is a classic, reliable, and scalable approach for the preparation of this and similar aminobenzoate derivatives, which are valuable intermediates in pharmaceutical and materials science research.

Introduction

This compound is a key building block in the synthesis of various pharmacologically active molecules and functional materials. The Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[1] In this protocol, 2-amino-3-methoxybenzoic acid is reacted with an excess of methanol, which serves as both the reactant and the solvent, in the presence of a strong acid catalyst, typically concentrated sulfuric acid. The use of excess methanol helps to drive the equilibrium towards the formation of the ester product.[1] The basic amino group on the aromatic ring requires a stoichiometric amount of the acid catalyst for protonation, ensuring that sufficient acid is available to catalyze the esterification of the carboxylic acid group.[1]

Materials and Methods

Reagents and Equipment

| Reagent/Equipment | Grade/Specification |

| 2-Amino-3-methoxybenzoic acid | ≥98% |

| Methanol (MeOH) | Anhydrous, ACS Grade |

| Sulfuric Acid (H₂SO₄) | Concentrated (95-98%) |

| Sodium Carbonate (Na₂CO₃) | Saturated aqueous solution |

| Diethyl Ether (Et₂O) | ACS Grade |

| Magnesium Sulfate (MgSO₄) | Anhydrous |

| Round-bottom flask | Appropriate size for the scale |

| Reflux condenser | |

| Heating mantle | |

| Magnetic stirrer and stir bar | |

| Separatory funnel | |

| Rotary evaporator | |

| Buchner funnel and filter paper | |

| Standard laboratory glassware |

Safety Precautions

-

2-Amino-3-methoxybenzoic acid: May cause skin, eye, and respiratory irritation.[2][3]

-

Methanol: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs (optic nerve, central nervous system).[4][5]

-

Concentrated Sulfuric Acid: Causes severe skin burns and eye damage.[6][7][8] Corrosive to metals.

-

Diethyl Ether: Extremely flammable liquid and vapor. May form explosive peroxides.

-

Sodium Carbonate: Causes serious eye irritation.

All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.

Experimental Protocol

Reaction Setup

-

To a dry round-bottom flask equipped with a magnetic stir bar, add 2-amino-3-methoxybenzoic acid (1.0 eq).

-

Add a large excess of anhydrous methanol (approximately 10-20 eq), which also acts as the solvent.

-

Stir the mixture to dissolve the starting material as much as possible.

-

Place the flask in an ice bath to cool the solution.

Acid Addition and Reflux

-

Slowly and carefully add concentrated sulfuric acid (1.0-1.5 eq) dropwise to the cooled and stirring methanol solution. An exothermic reaction will occur, and a precipitate of the ammonium salt may form.

-

Once the addition is complete, remove the ice bath and attach a reflux condenser to the flask.

-

Heat the reaction mixture to a gentle reflux (approximately 65-70 °C) using a heating mantle.

-

Maintain the reflux for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

Work-up and Purification

-

Allow the reaction mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Carefully pour the concentrated residue into a beaker containing ice-cold water.

-

Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium carbonate with stirring until the pH is approximately 8. Be cautious as carbon dioxide gas will evolve.

-

The product, this compound, should precipitate as a solid. If it separates as an oil, proceed with liquid-liquid extraction.

-

Collect the solid precipitate by vacuum filtration using a Buchner funnel.

-

Wash the solid with cold deionized water to remove any remaining salts.

-

If an oil forms, transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethanol/water).

Data Presentation

| Parameter | Value |

| Starting Material | |

| Name | 2-Amino-3-methoxybenzoic acid |

| Molecular Weight | 167.16 g/mol [3] |

| Moles | Calculated based on mass |

| Reagents | |

| Methanol | 10-20 molar equivalents |

| Concentrated Sulfuric Acid | 1.0-1.5 molar equivalents |

| Reaction Conditions | |

| Temperature | 65-70 °C (Reflux) |

| Time | 4-6 hours |

| Product | |

| Name | This compound |

| Molecular Weight | 181.19 g/mol [9] |

| Theoretical Yield | Calculated based on starting material |

| Actual Yield | To be determined experimentally |

| Percent Yield | To be calculated |

| Melting Point | 48-50 °C |

Characterization

The structure and purity of the synthesized this compound can be confirmed by standard analytical techniques:

-

¹H NMR: Expected signals include a singlet for the methoxy protons, a singlet for the ester methyl protons, aromatic protons, and a broad singlet for the amine protons.

-

¹³C NMR: Expected signals for the aromatic carbons, the ester carbonyl carbon, and the methoxy and methyl carbons.

-

IR Spectroscopy: Characteristic peaks for the N-H stretches of the primary amine, C=O stretch of the ester, and C-O stretches.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the product (181.19 g/mol ).[9]

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. 2-Amino-3-methoxybenzoic acid 98 3177-80-8 [sigmaaldrich.com]

- 3. 2-Amino-3-methoxybenzoic acid | C8H9NO3 | CID 255720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. methanex.com [methanex.com]

- 6. fishersci.com [fishersci.com]

- 7. Sulfuric Acid 6 M - 18 M (Concentrated) SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 8. seastarchemicals.com [seastarchemicals.com]

- 9. This compound | C9H11NO3 | CID 602320 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using Methyl 2-amino-3-methoxybenzoate

Introduction

Methyl 2-amino-3-methoxybenzoate (CAS: 5121-34-6) is a valuable and versatile substituted anthranilate building block in organic synthesis.[1] Its unique substitution pattern, featuring an amine, a methyl ester, and a methoxy group on the aromatic ring, allows for the regioselective construction of various fused heterocyclic systems. The electron-donating methoxy group at the C3 position influences the reactivity of the adjacent amine and the aromatic ring, making it a strategic precursor for specific isomers of bioactive scaffolds. These application notes provide detailed protocols for the synthesis of two important classes of N-heterocycles: 8-methoxyquinazolin-4(3H)-ones and 1-methoxyacridones.

Application Note 1: Synthesis of 8-Methoxyquinazolin-4(3H)-ones

The quinazolinone scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous drugs with a wide range of biological activities. The methoxy group at the C8 position, derived from the starting material, can significantly influence the pharmacological profile of the resulting compounds. The following protocols describe a common two-step pathway involving the initial conversion of the methyl ester to a benzamide, followed by cyclization to form the quinazolinone ring.

Overall Synthetic Workflow

The synthesis proceeds by first converting the methyl ester of the starting material into a more reactive amide intermediate. This intermediate is then cyclized with a suitable one-carbon (C1) or two-carbon (C2-N) synthon to yield the target 8-methoxyquinazolinone.

Caption: General workflow for the synthesis of 8-methoxyquinazolinones.

Experimental Protocols

Protocol 1A: Synthesis of 2-Amino-3-methoxybenzamide

This protocol describes the conversion of the methyl ester to the corresponding primary amide, which is a key intermediate for subsequent cyclization reactions.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in methanol (5-10 mL per gram of starting material).

-

Amidation: Add aqueous ammonium hydroxide (25-30% solution, 10-20 eq) to the solution.

-

Reaction Conditions: Heat the mixture to reflux (approximately 65-70 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: Cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure. The product, 2-amino-3-methoxybenzamide, will often precipitate.

-

Purification: Collect the solid product by filtration, wash with cold water, and then a minimal amount of cold methanol or diethyl ether. Dry the solid under vacuum to obtain the pure amide.

Protocol 1B: Synthesis of 8-Methoxy-2-methylquinazolin-4(3H)-one

This protocol details the cyclization of the intermediate amide with acetic anhydride to form the quinazolinone ring.

-

Reaction Setup: Place 2-amino-3-methoxybenzamide (1.0 eq) in a round-bottom flask fitted with a reflux condenser.

-

Cyclization: Add acetic anhydride (3.0-5.0 eq) to the flask.

-

Reaction Conditions: Heat the mixture to reflux (approximately 130-140 °C) for 2-4 hours. Monitor the reaction by TLC.

-

Work-up and Isolation: Cool the reaction mixture to room temperature. Carefully pour the mixture into ice-cold water with vigorous stirring to quench the excess acetic anhydride.

-

Purification: The solid product will precipitate. Collect the solid by filtration, wash thoroughly with water until the filtrate is neutral, and then wash with a small amount of ethanol. Recrystallize the crude product from ethanol or an ethanol/water mixture to yield pure 8-methoxy-2-methylquinazolin-4(3H)-one.

Data Summary

The yields for these reactions are typically moderate to good, depending on the specific substrates and reaction conditions.

| Step | Product | Reagents | Typical Yield |

| 1A | 2-Amino-3-methoxybenzamide | NH4OH, Methanol | 75-90% |

| 1B | 8-Methoxy-2-methylquinazolin-4(3H)-one | Acetic Anhydride | 60-85% |

Application Note 2: Synthesis of 1-Methoxyacridones

Acridone and its derivatives are an important class of heterocyclic compounds known for their fluorescence properties and biological activities, including anticancer and antibacterial effects. The synthesis of 1-methoxyacridone from this compound is achieved via a two-step process: a copper-catalyzed N-arylation (Ullmann condensation), followed by an acid-catalyzed intramolecular cyclization.

Overall Synthetic Pathway

The initial step involves coupling the anthranilate with an aryl halide to form an N-arylanthranilate intermediate. This intermediate is then cyclized under strong acidic conditions to afford the tricyclic acridone core.

Caption: Pathway for the synthesis of 1-methoxyacridones.

Experimental Protocols

Protocol 2A: Synthesis of N-(2-carboxyphenyl)-2-amino-3-methoxybenzoic acid (Ullmann Condensation)

This protocol describes the copper-catalyzed coupling of this compound with 2-chlorobenzoic acid.[2][3] Note that this reaction forms the N-arylanthranilic acid directly due to saponification of the ester and starting acid.

-

Reaction Setup: To a flame-dried flask equipped with a magnetic stirrer and reflux condenser, add 2-chlorobenzoic acid (1.0 eq), this compound (1.1 eq), anhydrous potassium carbonate (2.5 eq), and copper(I) iodide (0.1 eq) or copper powder.

-

Solvent: Add a high-boiling polar solvent such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).

-

Reaction Conditions: Heat the mixture to 150-180 °C under an inert atmosphere (e.g., Nitrogen or Argon) for 8-16 hours. Monitor the reaction by TLC.

-

Work-up and Isolation: Cool the reaction mixture to room temperature and pour it into a large volume of water. Acidify the aqueous solution with concentrated HCl until the pH is ~2-3.

-

Purification: The precipitated product is collected by filtration, washed with water to remove inorganic salts, and then dried. The crude N-arylanthranilic acid can be purified by recrystallization from ethanol or acetic acid.

Protocol 2B: Synthesis of 1-Methoxyacridone (Intramolecular Cyclization)

This protocol details the acid-catalyzed ring closure of the N-arylanthranilic acid intermediate to form the acridone.[4]

-

Reaction Setup: Place the dried N-(2-carboxyphenyl)-2-amino-3-methoxybenzoic acid (1.0 eq) in a round-bottom flask.

-